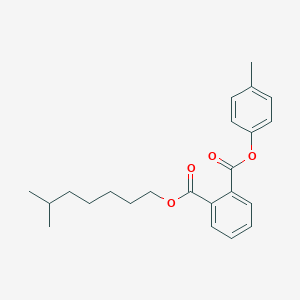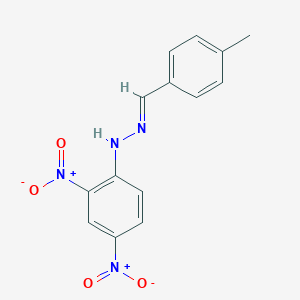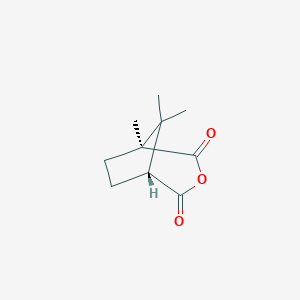
Bromothymol Blue sodium salt
Overview
Description
Bromothymol Blue sodium salt is a chemical compound widely used as a pH indicator. It is known for its ability to change color in response to pH variations, making it useful in various scientific and industrial applications. The compound is typically sold in solid form and is used to measure substances with a relatively neutral pH, such as carbonic acid in liquids .
Mechanism of Action
Target of Action
Bromothymol Blue Sodium Salt, also known as BTB, is primarily used as a pH indicator . Its primary target is the hydrogen ion concentration in a solution, which determines the pH of the solution .
Mode of Action
BTB acts as a weak acid in solution . It can exist in a protonated or deprotonated form, appearing yellow or blue, respectively . In a neutral solution, it appears greenish-blue . The deprotonation of the neutral form results in a highly conjugated structure, accounting for the difference in color .
Biochemical Pathways
BTB doesn’t directly interact with biochemical pathways. Instead, it serves as a tool to monitor changes in pH, which can indirectly indicate activity in biochemical pathways. For instance, it has been used to monitor the activity of the enzyme carbonic anhydrase due to the conversion of carbon dioxide to bicarbonate .
Result of Action
The primary result of BTB’s action is a visible color change that corresponds to the pH of the solution it’s in. This color change can be used to infer the presence of certain substances or the activity of certain biochemical processes. For example, it can indicate the presence of carbonic acid in a liquid .
Action Environment
The action of BTB is influenced by the pH of its environment. It appears yellow in solutions with a pH below 6.0, greenish-blue in neutral solutions, and blue in solutions with a pH above 7.6 . Its efficacy as a pH indicator is stable across a broad range of buffer intensities .
Biochemical Analysis
Biochemical Properties
Bromothymol Blue sodium salt plays a crucial role in biochemical reactions as a pH indicator. It interacts with various enzymes, proteins, and other biomolecules by changing color in response to pH changes. This property is particularly useful in monitoring enzymatic reactions that produce or consume hydrogen ions. For example, this compound is used in carbonic anhydrase assays to detect the conversion of carbon dioxide to bicarbonate . The interaction between this compound and these biomolecules is primarily based on its ability to change color in response to pH changes, which provides a visual indication of the reaction’s progress.
Cellular Effects
This compound influences cell function by altering the pH of the cellular environment. This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, changes in pH can affect the activity of enzymes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, this compound can be used to monitor cellular respiration by detecting changes in pH due to the production of carbon dioxide .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a weak acid in solution. It can exist in protonated or deprotonated forms, appearing yellow or blue, respectively . The protonated form of this compound has its peak absorption at 427 nm, transmitting yellow light in acidic solutions, while the deprotonated form has its peak absorption at 602 nm, transmitting blue light in basic solutions . This color change is due to the deprotonation of the neutral form, resulting in a highly conjugated structure that accounts for the difference in color.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can change due to its stability and degradation. The compound is relatively stable when stored at room temperature, but prolonged exposure to light and air can lead to degradation . In in vitro and in vivo studies, long-term exposure to this compound can affect cellular function by altering the pH of the cellular environment, which can impact enzyme activity and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to monitor pH changes in biological systems . At high doses, this compound can cause toxic or adverse effects, including irritation and damage to tissues . It is important to carefully control the dosage to avoid these negative effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate pH levels in biological systems. It interacts with enzymes such as carbonic anhydrase, which catalyzes the conversion of carbon dioxide to bicarbonate . This interaction helps maintain the acid-base balance in cells and tissues, which is essential for proper cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its solubility and interaction with cellular components. The compound is water-soluble and can diffuse through cell membranes to reach various cellular compartments . It can also interact with transporters and binding proteins that facilitate its movement within the cell .
Subcellular Localization
This compound is localized in various subcellular compartments based on its pH sensitivity. It can be found in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . The compound’s localization is influenced by its ability to change color in response to pH changes, which allows it to be used as a marker for specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromothymol Blue sodium salt is synthesized by brominating thymol blue. The process involves the reaction of thymol blue with bromine in the presence of a suitable solvent. The reaction conditions typically include controlled temperature and pH to ensure the selective bromination of the compound .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving bromothymol blue in sodium hydroxide solution. The mixture is then diluted with distilled water to achieve the desired concentration. This method ensures the compound is in its sodium salt form, which is more soluble in water and easier to handle .
Chemical Reactions Analysis
Types of Reactions: Bromothymol Blue sodium salt undergoes various chemical reactions, including:
Acid-Base Reactions: It acts as a weak acid in solution and can exist in protonated or deprotonated forms, appearing yellow or blue, respectively.
Complex Formation: It forms complexes with various ions, which can be used in spectrophotometric analysis.
Common Reagents and Conditions:
Acid-Base Reactions: Common reagents include hydrochloric acid and sodium hydroxide.
Complex Formation: Reagents such as metal ions and organic solvents are used to form complexes with this compound.
Major Products Formed:
Scientific Research Applications
Bromothymol Blue sodium salt has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Chlorophenol Red
- Thymol Blue
- Bromocresol Green
Comparison: Bromothymol Blue sodium salt is unique due to its specific pH range of 6.0 to 7.6, making it suitable for measuring near-neutral pH levels. In contrast, compounds like Chlorophenol Red and Thymol Blue have different pH ranges and color transitions, making them suitable for different applications .
Properties
IUPAC Name |
sodium;2-[(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(3-bromo-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28Br2O5S.Na/c1-13(2)18-11-20(15(5)24(28)26(18)30)23(17-9-7-8-10-22(17)35(32,33)34)21-12-19(14(3)4)27(31)25(29)16(21)6;/h7-14,30H,1-6H3,(H,32,33,34);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKFVGALBGZKGW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)C(C)C)C(=C2C=C(C(=O)C(=C2C)Br)C(C)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Br2NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067866 | |
| Record name | Sodium alpha-(3-bromo-5-isopropyl-4-oxo-2-methyl-2,5-cyclohexadienylidene)-2-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)toluenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Sodium bromothymol Blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12478 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
34722-90-2 | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium alpha-(3-bromo-5-isopropyl-4-oxo-2-methyl-2,5-cyclohexadienylidene)-2-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)toluenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium α-(3-bromo-5-isopropyl-4-oxo-2-methyl-2,5-cyclohexadienylidene)-2-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)toluenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















